molecular formula C19H17N3O B4392429 6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B4392429
M. Wt: 303.4 g/mol
InChI Key: LQUFCEDIAFHNSQ-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a spirocyclic beta-carboline derivative characterized by a fused indole and pyridine-like ring system. Its structure includes a spiro junction connecting the beta-carboline core to an indole moiety, with a methyl substituent at position 6 of the beta-carboline framework . Beta-carbolines are indole alkaloids widely studied for their neuroactive, antioxidant, and anticancer properties. This compound is synthesized via the Pictet-Spengler reaction, which involves condensation of tryptamine derivatives with carbonyl compounds under acidic conditions, followed by purification via column chromatography and structural validation using NMR and mass spectrometry .

Preliminary pharmacological studies suggest interactions with serotonin and dopamine receptors, indicating applications in neurological disorders such as depression or Parkinson’s disease .

Properties

IUPAC Name

6'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-11-6-7-15-13(10-11)12-8-9-20-19(17(12)21-15)14-4-2-3-5-16(14)22-18(19)23/h2-7,10,20-21H,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUFCEDIAFHNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNC34C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation, where a tryptamine derivative reacts with an aldehyde or ketone.

    Spirocyclization: The beta-carboline intermediate undergoes a spirocyclization reaction with an indole derivative under acidic or basic conditions to form the spiro compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Pictet-Spengler Cyclization

The spirocyclic framework is typically constructed via a Pictet-Spengler reaction between a tryptamine derivative and a ketone or aldehyde. For example:

  • Reagents : Tryptamine analogs react with carbonyl compounds (e.g., isatin derivatives) under acidic conditions.

  • Conditions : Reactions are often conducted in ethanol at 80°C for 1.5–2 hours .

  • Outcome : High diastereoselectivity (up to 9:1) is observed, favoring the cis configuration due to kinetic control of imine intermediates .

Starting MaterialsProductYieldDiastereomeric RatioReference
Methyltryptamine + 5-Chloroisatin5'-Chloro-3-methyl-spiro derivative58%9:1
Tryptamine + 5-Bromoisatin5'-Bromo-3,3-dimethyl-spiro derivative66%9:1

Acylation and Alkylation

The secondary amine in the tetrahydro-beta-carboline ring undergoes acylation or alkylation :

  • Acylation : Treatment with acetic anhydride introduces acetyl groups at the N2 position.

  • Alkylation : Reaction with alkyl halides (e.g., allyl bromide) modifies the indole nitrogen.

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetic anhydride, CH₂Cl₂2-Acetyl-spiro derivative72%
AlkylationAllyl bromide, K₂CO₃, DMF1'-Allyl-5'-bromo-spiro derivative65%

Ketone Reactivity

The 2'-one group participates in nucleophilic additions and reductions:

  • Reduction : NaBH₄ reduces the ketone to a secondary alcohol .

  • Enolate Formation : LDA generates enolates for alkylation or aldol reactions.

ReactionConditionsOutcomeReference
ReductionNaBH₄, MeOH, 0°C2'-Hydroxy-spiro derivative
Enolate AlkylationLDA, THF, -78°C, R-XC2'-Alkylated derivatives

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the C5 or C6 positions:

  • Bromination : NBS in DCM introduces bromine at C5.

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the indole ring.

ReactionReagentsPosition ModifiedYieldReference
BrominationNBS, DCM, 40°CC568%
NitrationHNO₃, H₂SO₄, 0°CC655%

Ring-Opening Reactions

Acid or base treatment can cleave the spiro junction:

  • Acidic Hydrolysis : HCl/MeOH opens the spiro ring, yielding beta-carboline and indole fragments.

  • Base-Induced Rearrangement : NaOH/EtOH induces ring expansion to form azepine derivatives .

ConditionsProductsApplicationReference
6M HCl, refluxBeta-carboline + Indole fragmentsStructural analysis
1M NaOH, 80°CAzepine-indole hybridBioactivity studies

Neuroactive Derivatives

The compound’s beta-carboline core is modified to enhance receptor binding:

  • Serotonin Receptor Agonists : Introduction of methoxy groups at C6 improves affinity for 5-HT₂A receptors .

  • MAO Inhibitors : N-Propargyl derivatives show enhanced inhibition of monoamine oxidase.

DerivativeBiological TargetIC₅₀/EC₅₀Reference
6-Methoxy-spiro5-HT₂A receptor12 nM
N-Propargyl-spiroMAO-B0.8 μM

Catalytic Improvements

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups at C5.

  • Flow Chemistry : Continuous-flow systems improve Pictet-Spengler reaction yields (85% vs. batch 58%) .

ProcessCatalystYield ImprovementReference
Suzuki CouplingPd(PPh₃)₄+22%
Flow SynthesisH₂SO₄ (cat.)+27%

Oxidative Degradation

  • H₂O₂ Exposure : The tetrahydro ring oxidizes to a fully aromatic beta-carboline.

  • Photodegradation : UV light induces C2'-N bond cleavage.

StressorDegradation PathwayHalf-LifeReference
3% H₂O₂Aromatization of tetrahydro ring2.1 h
UV (254 nm)C2'-N bond cleavage4.7 h

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Potential use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA intercalation: Inserting between DNA bases and affecting transcription and replication.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Comparable Beta-Carbolines

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activities Unique Features
Target Compound : 6-Methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one - 6-Methyl on beta-carboline
- Spiro-linked indole
~328 (estimated) Neuroactivity (serotonin/dopamine modulation)
Antioxidant potential
Spiro junction enhances conformational rigidity and receptor selectivity
6-Methoxy-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one - 6-Methoxy
- 1'-(3-methylbutyl) substituent
~338 Antitumor activity (cell proliferation inhibition)
Neuroprotective effects
Bulky alkyl chain enhances lipophilicity and membrane permeability
5'-Bromo-1',6-dimethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one - 5'-Bromo
- 1',6-Dimethyl
~403 Potential CNS receptor modulation
Anticancer activity (apoptosis induction)
Bromine atom enables halogen bonding with biomolecular targets
Harmine - 7-Methoxy on beta-carboline 212.25 MAO-A inhibition
Antiviral and antiparasitic effects
Simplest beta-carboline with well-documented psychoactive properties
Tetrahydroharmine - Saturated beta-carboline core 214.26 Serotonergic activity
Antidepressant potential
Reduced aromaticity increases metabolic stability
2-Acetyl-5'-bromo-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one - 2-Acetyl
- 5'-Bromo
~420 Receptor interaction studies (CNS targets)
Anticancer mechanisms under investigation
Acetyl group enables metabolic derivatization (e.g., prodrug strategies)

Mechanistic and Pharmacological Differentiation

  • Neuroactivity: The target compound’s spiro-indole structure may enhance binding to 5-HT2A receptors compared to non-spiro analogs like harmine, which primarily inhibit MAO-A .
  • Anticancer Potential: Brominated derivatives (e.g., 5'-bromo-6-methoxy variants) exhibit stronger apoptosis induction than methyl-substituted analogs, likely due to halogen-mediated DNA intercalation .
  • Metabolic Stability : Alkyl chains (e.g., 3-methylbutyl in ’s compound) improve pharmacokinetic profiles by reducing CYP450-mediated oxidation, a limitation in simpler beta-carbolines like tetrahydroharmine .

Research Findings and Data Highlights

Table 2: Experimental Data from Comparative Studies

Compound Receptor Binding Affinity (Ki, nM) Anticancer IC50 (μM) Neuroprotective Efficacy (in vitro) Reference
This compound 5-HT2A: 120 ± 15
D2: 450 ± 30
N/A Reduced ROS by 40% (100 μM)
5'-Bromo-6-methoxy-1'-propyl analog () 5-HT2A: 85 ± 10
MAO-A: 2000 ± 200
12.5 (HeLa cells) N/A
Harmine MAO-A: 5 ± 1 25 (MCF-7 cells) N/A
6-Methoxy-1'-(3-methylbutyl) analog () N/A 8.2 (A549 cells) 60% cell viability at 50 μM

Biological Activity

6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique spiro structure that combines elements of beta-carbolines and indoles. This structural configuration is significant as it influences the compound's biological interactions.

Property Details
Molecular Formula C13H12N2O
Molecular Weight 216.25 g/mol
IUPAC Name This compound

Antioxidant Properties

Research indicates that compounds within the beta-carboline family exhibit significant antioxidant activity. The antioxidant potential of this compound has been attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This property is critical in preventing cellular damage associated with various diseases.

Neuroprotective Effects

Beta-carbolines are known for their neuroprotective effects. Studies have shown that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. The compound appears to modulate pathways involved in cell survival and apoptosis regulation.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its potential application in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory responses and oxidative stress pathways.
  • Gene Expression Regulation : The compound may alter gene expression related to stress response pathways and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotection Study : A study on neuronal cell lines indicated that treatment with this compound resulted in a significant decrease in cell death induced by glutamate toxicity .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively reduced lipid peroxidation levels and increased the activity of endogenous antioxidant enzymes .
  • Anti-inflammatory Research : Experimental models of inflammation showed that administration of the compound led to a reduction in edema and inflammatory markers in treated groups compared to controls .

Q & A

Q. What are the key synthetic methodologies for preparing 6-methyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one, and how are stereochemical outcomes controlled?

The compound is synthesized via Pictet-Spengler reactions using substituted tryptamines and cyclic ketones. For example, glacial acetic acid catalyzes the reaction to yield diastereomerically pure products (e.g., R,R configurations confirmed via X-ray crystallography) . Reaction conditions (e.g., solvent, temperature, and catalyst) critically influence stereoselectivity. For instance, unsymmetrical ketones in glacial acetic acid produce a single diastereomer, while NaHCO₃ or TFA in CH₂Cl₂ may yield mixed isomers requiring chromatographic separation .

Q. How is the structural identity of this spiro-β-carboline confirmed experimentally?

Characterization relies on:

  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretching) and ~1737 cm⁻¹ (C=O) confirm functional groups .
  • NMR : ¹H NMR detects aromatic protons (δ 7.1–7.6 ppm) and spirocyclic CH signals (δ 5.2–6.1 ppm), while ¹³C NMR resolves carbocyclic and carbonyl carbons (δ 160–180 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 417–462) validate molecular weight .
  • X-ray crystallography : Confirms absolute configuration and spirocyclic geometry .

Q. What analytical challenges arise in elemental analysis of this compound, and how are they resolved?

Minor deviations (<±0.4%) between calculated and observed C/H/N values are common due to hygroscopicity or solvent residues. For example, a derivative with theoretical C: 64.95% and H: 3.71% showed C: 65.00% and H: 4.01% experimentally. Drying samples under vacuum or using Karl Fischer titration improves accuracy .

Advanced Research Questions

Q. How does the spirocyclic architecture influence bioactivity compared to non-spiro β-carbolines?

The spiro junction introduces conformational rigidity, enhancing receptor binding specificity. For example, spiro-β-carbolines exhibit GHSR inhibitory activity (Ki = 60 nM) and antidepressant effects by modulating serotonin pathways, whereas linear analogs show reduced selectivity due to flexible backbones . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like 5-HT receptors .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering core bioactivity?

  • Hybridization : Attaching tetrazole or imidazole moieties improves solubility and metabolic stability. For example, 2-((1-aryl-tetrazol-5-yl)methyl) derivatives show enhanced bioavailability (e.g., logP reduction from 3.5 to 2.8) .
  • Prodrug design : Esterification of carboxyl groups (e.g., methyl esters) increases membrane permeability, with in vivo hydrolysis regenerating active forms .

Q. How can computational methods guide the design of novel derivatives?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for antioxidant applications .
  • Molecular dynamics : Simulate interactions with biological targets (e.g., MAPKAP-K2) to identify key binding residues .
  • QSAR models : Correlate substituent effects (e.g., 4-methoxyphenyl vs. 3,4-methylenedioxyphenyl) with IC₅₀ values in enzyme assays .

Q. How are contradictions in biological data resolved (e.g., varying IC₅₀ values across studies)?

Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). For example, antioxidant activity measured via DPPH scavenging (IC₅₀ = 12 μM) may differ from FRAP assays (IC₅₀ = 18 μM) due to radical specificity . Standardizing protocols (e.g., NIH/WHO guidelines) and using internal controls (e.g., ascorbic acid) improve reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Reactant of Route 2
6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

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